2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a piperazine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinolinone Core: This step involves the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinolinone intermediate reacts with a piperazine derivative.
Attachment of the Ethoxyphenyl Group: The final step involves the alkylation of the piperazine ring with an ethoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles.
Major Products Formed
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: The parent compound, which lacks the piperazine and ethoxyphenyl groups.
3,4-Dihydroquinolinone: A simpler derivative with only the dihydroquinoline core.
Piperazine Derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
2(1H)-Quinolinone, 3,4-dihydro-6-(4-(4-(2-ethoxyphenyl)-1-piperazinyl)butyl)- stands out due to its combination of the quinolinone core, piperazine ring, and ethoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
80834-62-4 |
---|---|
Molecular Formula |
C25H33N3O2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-[4-[4-(2-ethoxyphenyl)piperazin-1-yl]butyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C25H33N3O2/c1-2-30-24-9-4-3-8-23(24)28-17-15-27(16-18-28)14-6-5-7-20-10-12-22-21(19-20)11-13-25(29)26-22/h3-4,8-10,12,19H,2,5-7,11,13-18H2,1H3,(H,26,29) |
InChI Key |
FVPTZVIDVHTZHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CCCCC3=CC4=C(C=C3)NC(=O)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.